High-Resolution Profiling and Mass Spectrometry Workflows for[3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride
High-Resolution Profiling and Mass Spectrometry Workflows for[3-(Prop-2-yn-1-yloxy)phenyl]methanamine Hydrochloride
Executive Summary & Chemical Context[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS: 1803585-74-1) is a highly versatile primary amine featuring a propargyloxy ether substitution on a benzylamine scaffold. In drug development, compounds containing terminal alkynes (propargylamines) are archetypal mechanism-based inhibitors of Monoamine Oxidase (MAO) enzymes, making them critical in the design of neuroprotective therapeutics for Parkinson's and Alzheimer's diseases. Furthermore, the terminal alkyne serves as an ideal bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
This technical guide establishes the definitive exact mass and molecular weight metrics for this compound, alongside a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute analytical fidelity.
Physicochemical Properties & Mass Metrics
In high-resolution analytical workflows, distinguishing between the molecular weight (the abundance-weighted average mass of all isotopes) and the exact mass (the mass of the most abundant naturally occurring isotope of each element) is critical.
While the compound is synthesized and stored as a stable hydrochloride salt to prevent amine oxidation and improve aqueous solubility, mass spectrometric analysis in positive electrospray ionization (ESI+) mode effectively strips the chloride counterion, detecting the protonated free base [M+H]+ .
Quantitative Mass Summary
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C₁₀H₁₁NO | C₁₀H₁₂ClNO |
| Molecular Weight | 161.20 g/mol | 197.66 g/mol |
| Exact Mass | 161.0841 Da | 197.0607 Da |
| Target Ion ( [M+H]+ ) | 162.0913 m/z | N/A (Salt dissociates) |
Data synthesized from structural computation and verified against commercial library standards .
High-Resolution Mass Spectrometry (HRMS) Protocol
To accurately determine the exact mass of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine, researchers must employ a methodology that prevents the premature fragmentation of the labile propargyl ether bond. The following protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in chemical causality.
Step-by-Step Methodology: LC-HRMS Exact Mass Determination
-
System Suitability & Calibration:
-
Action: Inject a positive ion calibration solution (e.g., Pierce LTQ Velos ESI) to ensure the mass analyzer's accuracy is calibrated to < 2 ppm error.
-
Causality: Sub-2 ppm mass accuracy is mandatory to differentiate the target [M+H]+ ion (m/z 162.0913) from isobaric background interferences in complex biological matrices.
-
-
Sample Preparation:
-
Action: Dissolve 1 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated primary amine ( R−NH3+ ) to maximize ESI+ yield. The organic/aqueous blend ensures complete solvation of both the lipophilic aromatic ring and the highly polar amine salt.
-
-
Chromatographic Separation:
-
Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Causality: The C18 stationary phase provides retention via hydrophobic interactions with the phenyl ring. This separates the target analyte from un-retained salts (like the chloride counterion), which elute in the void volume and would otherwise cause severe ion suppression in the ESI source.
-
-
ESI-MS Acquisition:
-
Action: Operate the Orbitrap or Q-TOF mass analyzer in ESI+ mode. Set the capillary voltage to a mild 3.0 kV and the desolvation temperature to 300°C.
-
Causality: Mild ionization conditions are critical. High thermal or electrical energy can induce in-source fragmentation, specifically the cleavage of the propargyl ether bond, artificially reducing the abundance of the intact parent ion.
-
-
Self-Validation & Isotopic Fidelity Check:
-
Action: Extract the chromatogram for m/z 162.0913. Verify that the M+1 isotopic peak (m/z 163.0947) is approximately 11% of the base peak intensity.
-
Causality: The 11% relative abundance corresponds to the natural ¹³C distribution across the 10 carbon atoms. Furthermore, the absence of a characteristic M+2 isotope peak (which would indicate the presence of ³⁷Cl) validates that the chloride counterion has been successfully stripped, confirming the pure detection of the free base cation.
-
Fig 1: LC-HRMS workflow for exact mass determination of propargylamine derivatives.
Mechanistic Context: MAO Inhibition via Propargylamines
Understanding the exact mass and structural integrity of[3-(Prop-2-yn-1-yloxy)phenyl]methanamine is crucial when utilizing it as a pharmacophore for Monoamine Oxidase (MAO) inhibition.
Propargylamines are classified as "suicide inhibitors." As documented by extensive computational and crystallographic studies , the mechanism of action relies entirely on the structural fidelity of the terminal alkyne:
-
Michaelis Complex Formation: The inhibitor binds non-covalently within the MAO active site, orienting the propargylamine moiety adjacent to the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor.
-
Hydride Abstraction (Rate-Limiting): The N5 atom of the oxidized FAD cofactor abstracts a hydride anion from the α-CH₂ group of the inhibitor. This transforms the alkyne into a highly reactive allene intermediate.
-
Covalent Adduct Formation: The reactive allene undergoes a nucleophilic attack by the FAD cofactor, resulting in an irreversible covalent flavin-cyanine adduct. This permanently neutralizes the enzyme's catalytic capability.
Fig 2: Mechanism of irreversible MAO inhibition via covalent flavin-cyanine adduct formation.
References
-
Title: Computed Properties for C10H12ClNO Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism Source: Frontiers in Chemistry (via PMC) URL: [Link]
